
n-((2-Methoxypyridin-3-yl)methyl)-2,6-dimethylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-((2-Methoxypyridin-3-yl)methyl)-2,6-dimethylpyrimidin-4-amine: is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a methoxy group and a pyrimidine ring substituted with dimethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-((2-Methoxypyridin-3-yl)methyl)-2,6-dimethylpyrimidin-4-amine typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 2-methoxypyridine, undergoes a halogen-metal exchange reaction using an organolithium reagent, followed by borylation to form the corresponding pyridinylboronic acid.
Suzuki-Miyaura Coupling: The pyridinylboronic acid is then subjected to a Suzuki-Miyaura coupling reaction with a halogenated pyrimidine derivative in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The methoxy group on the pyridine ring can undergo oxidation to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions to form a dihydropyrimidine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 2-hydroxypyridine derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the development of new ligands for catalysis.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and antiviral treatments.
Industry:
- Utilized in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of n-((2-Methoxypyridin-3-yl)methyl)-2,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
- n-((2-Methoxypyridin-3-yl)methyl)-2-phenyl cyclopropan-1-amine : This compound features a cyclopropane ring instead of a pyrimidine ring.
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide : This compound contains a borate and sulfonamide group.
Uniqueness: n-((2-Methoxypyridin-3-yl)methyl)-2,6-dimethylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyridine and pyrimidine rings, which can confer distinct chemical and biological properties. Its combination of a methoxy group and dimethylpyrimidine ring makes it a versatile scaffold for further functionalization and application in various fields.
特性
分子式 |
C13H16N4O |
|---|---|
分子量 |
244.29 g/mol |
IUPAC名 |
N-[(2-methoxypyridin-3-yl)methyl]-2,6-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C13H16N4O/c1-9-7-12(17-10(2)16-9)15-8-11-5-4-6-14-13(11)18-3/h4-7H,8H2,1-3H3,(H,15,16,17) |
InChIキー |
AHEIKEISNFURQT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)C)NCC2=C(N=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


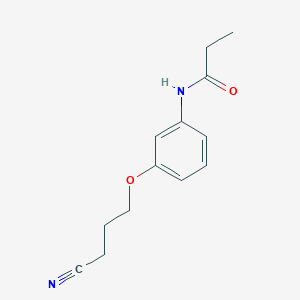


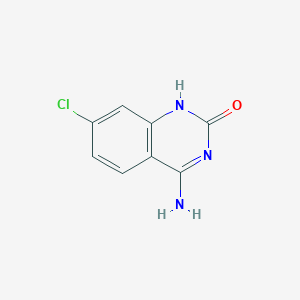

![[1,3,4]Thiadiazol-2-yl-carbamic acid methyl ester](/img/structure/B14891651.png)
![[3-(3-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891653.png)


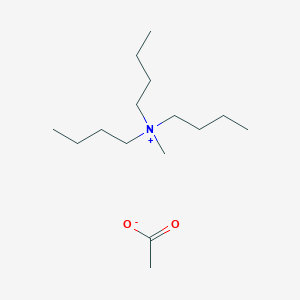

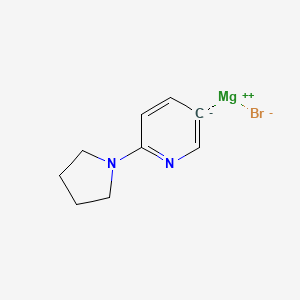
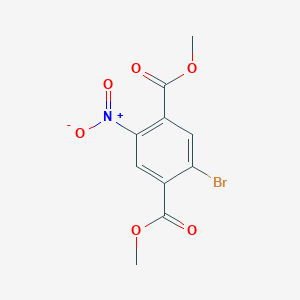
![(R)-methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B14891699.png)
